Acrylophenone

Overview

Description

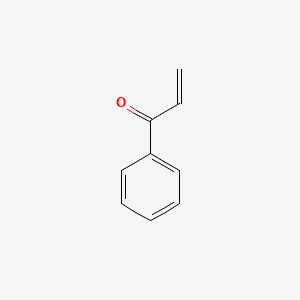

Acrylophenone, also known as 1-phenyl-2-propen-1-one, is an organic compound with the molecular formula C9H8O. It is a member of the class of compounds known as chalcones, which are characterized by the presence of a phenyl group attached to an α,β-unsaturated carbonyl system. This compound is a yellow crystalline solid that is used in various chemical synthesis processes due to its reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylophenone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar condensation reactions. The process involves the careful control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Acrylophenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzoic acid and other oxidation products.

Reduction: Reduction of this compound typically yields 1-phenyl-2-propanol.

Substitution: this compound can undergo nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols can react with this compound under acidic or basic conditions.

Major Products Formed:

Oxidation: Benzoic acid and other carboxylic acids.

Reduction: 1-Phenyl-2-propanol.

Substitution: Various substituted chalcones and related compounds.

Scientific Research Applications

Organic Synthesis

Acrylophenone is widely used as a starting material for synthesizing various functionalized molecules. Its ability to undergo polymerization leads to the formation of poly(phenylvinyl ketone), which has applications in coatings and adhesives due to its thermal stability and mechanical properties .

Synthesis Methods:

- Mannich Reaction: Involves acetophenone, formaldehyde, and an amine hydrochloride.

- Radical Polymerization: Allows for the creation of polymers with tailored properties.

Polymer Applications

This compound can be polymerized to form poly(phenylvinyl ketone), which exhibits excellent thermal and mechanical properties, making it suitable for various industrial applications:

| Polymer Type | Characteristics | Applications |

|---|---|---|

| Poly(phenylvinyl ketone) | High thermal stability | Coatings, adhesives |

| Copolymers with acrylates | Enhanced flexibility and adhesion | Sealants, paints |

Medicinal Chemistry

Research indicates that this compound derivatives exhibit promising biological activities, including potential anticancer properties. Studies have shown that certain acrylophenones can inhibit cancer cell proliferation through mechanisms involving the alkylation of thiol groups in proteins .

Case Study: Antimicrobial Properties

- A study on a series of acrylophenones demonstrated their effectiveness against various fungi, including Candida albicans and Aspergillus versicolor. The median inhibitory concentrations ranged from to mol/L .

Reactive Intermediates

This compound's structure allows it to act as a reactive intermediate in organic synthesis, particularly in reactions involving nucleophiles:

- Nucleophilic Addition Reactions: The α,β-unsaturated carbonyl moiety reacts readily with nucleophiles, leading to the formation of diverse products.

Enzyme Inhibition

Recent studies have identified this compound as an irreversible inhibitor of hydroxynitrile lyase, an enzyme involved in various metabolic pathways . This property suggests potential applications in drug discovery targeting specific enzymatic processes.

Mechanism of Action

The mechanism of action of acrylophenone involves its reactivity as an α,β-unsaturated carbonyl compound. It can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. The compound’s reactivity is attributed to the presence of the conjugated double bond and the carbonyl group, which makes it susceptible to nucleophilic attack.

Comparison with Similar Compounds

Acrylophenone is similar to other chalcones and α,β-unsaturated carbonyl compounds. Some similar compounds include:

Benzylideneacetone: Another chalcone with similar reactivity.

Cinnamaldehyde: An α,β-unsaturated aldehyde with comparable chemical properties.

Acetophenone: A related ketone with a phenyl group attached to the carbonyl carbon.

Uniqueness: this compound’s unique reactivity and versatility make it a valuable compound in various chemical synthesis processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, highlights its importance in organic chemistry.

Biological Activity

Acrylophenone, an organic compound characterized by its ketone and alkene functionalities, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential anticancer properties, antifungal effects, and mechanisms of action.

Chemical Structure and Synthesis

This compound has the molecular formula and is classified as a ketone. It can be synthesized through various methods, including the Mannich reaction involving acetophenone, formaldehyde, and amine hydrochlorides. The compound's structure features an acrylate group attached to a phenyl ring, which contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the alkylation of thiol groups in proteins due to the presence of the α,β-unsaturated carbonyl moiety, which is reactive towards nucleophiles. For instance, a study demonstrated that certain 2-(aminomethyl) acrylophenones showed significant in vitro antileukemic activity but lacked efficacy in vivo due to rapid protein binding in circulation .

Antifungal Activity

This compound derivatives have been evaluated for their antifungal properties. A study focused on synthesizing Mannich bases derived from this compound found that several compounds exhibited potent antifungal activity against various fungal species. Notably, some derivatives showed antifungal activity that was 2-16 times more potent than the reference compound amphotericin B against certain fungi . The structure-activity relationship indicated that modifications to the phenyl ring could enhance antifungal efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The α,β-unsaturated carbonyl group allows this compound to react with nucleophiles, leading to the formation of adducts with thiols in proteins. This interaction can disrupt protein function and contribute to its anticancer effects.

- Induction of Oxidative Stress : this compound may activate cellular stress responses through pathways such as Nrf2-Keap1, leading to increased synthesis of protective proteins like heme oxygenase 1 (HO-1). This pathway is crucial for modulating inflammation and cellular defense mechanisms .

- Selective Delivery Mechanisms : Research has explored using low-density lipoprotein (LDL) particles for targeted delivery of this compound derivatives. By incorporating these compounds into LDL complexes, researchers aim to enhance selective uptake by tumor cells while minimizing systemic toxicity .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Anticancer Research : A study involving 2-(aminomethyl) acrylophenones demonstrated promising results in inhibiting tumor cell growth in vitro while exploring delivery mechanisms via LDL .

- Antifungal Development : The synthesis of Mannich bases from this compound led to the discovery of compounds with enhanced antifungal activities against multiple fungal strains, suggesting avenues for new antifungal agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acrylophenone with high purity, and how can its structural integrity be validated?

this compound (1-phenylprop-2-en-1-one, CAS 768-03-6) is typically synthesized via Friedel-Crafts acylation of benzene with acrylic acid derivatives. Key steps include:

- Reagent Selection: Use anhydrous aluminum chloride (AlCl₃) as a catalyst in a non-polar solvent (e.g., dichloromethane) to minimize side reactions .

- Purification: Distillation under reduced pressure followed by recrystallization from ethanol/water mixtures improves purity.

- Validation: Confirm structure via ¹H/¹³C NMR (e.g., carbonyl peak at ~200 ppm) and FT-IR (C=O stretch ~1680 cm⁻¹). Cross-reference spectral data with literature (e.g., Beilstein Journal of Organic Chemistry) to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While this compound’s GHS classification indicates no significant hazards, adopt these precautions:

- Engineering Controls: Use fume hoods to avoid inhalation during synthesis .

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles.

- Emergency Measures: For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound derivatives?

Contradictions in reaction pathways (e.g., competing α- vs. β-site electrophilic additions) require:

- Mechanistic Probes: Use isotopic labeling (e.g., deuterated solvents) to track regioselectivity.

- Computational Modeling: Apply DFT calculations to compare activation energies of competing pathways .

- Case Study: Brownell et al. (1998) utilized [(alkylamino)methyl]this compound derivatives to study ERK1/2 inhibition, validating mechanisms via kinetic assays and crystallographic data (CCDC 2163755) .

Q. What experimental design considerations are essential for studying this compound’s biological activity (e.g., kinase inhibition)?

- Controls: Include negative (solvent-only) and positive (known kinase inhibitors) controls.

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to establish IC₅₀ values.

- Replication: Perform triplicate experiments to ensure statistical robustness (p < 0.05 via ANOVA) .

- Validation: Use in situ electroporation (as in Brownell et al.) to enhance cellular uptake of non-permeant derivatives .

Q. How should researchers address discrepancies in spectroscopic data for this compound analogs?

- Multi-Technique Cross-Validation: Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS).

- Literature Benchmarking: Compare results with databases (e.g., Cambridge Crystallographic Data Centre) to identify outliers.

- Example: The perfluorooctyl analog in CCDC 2163755 showed deviations in carbonyl stretching frequencies due to electron-withdrawing effects, resolved via crystallographic refinement .

Q. Methodological Frameworks

Q. What criteria ensure a rigorous research question for this compound studies?

Apply the FINER framework :

- Feasible: Ensure access to instrumentation (e.g., HPLC for purity checks).

- Novel: Investigate understudied applications (e.g., photoredox catalysis ).

- Ethical: Follow institutional guidelines for biological assays .

- Relevant: Align with gaps in material science or medicinal chemistry .

Q. Data Management and Reporting

Q. How should researchers document this compound-related findings to enhance reproducibility?

- Supplemental Information: Include raw spectral data, crystallographic files (e.g., CIF format), and detailed synthetic protocols .

- Transparency: Disclose solvent batch numbers and catalyst purity levels to mitigate variability .

Properties

IUPAC Name |

1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZKZHDMPERHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26742-84-7 | |

| Record name | Poly(vinyl phenyl ketone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26742-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30227607 | |

| Record name | 3-Oxo-3-phenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-03-6 | |

| Record name | 1-Phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3-phenylpropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-3-phenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPROPENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4QWF7V5AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.